Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester
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Overview
Description
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphonic acid group bonded to a cyclohexylhydroxymethyl group and two methyl ester groups. It is known for its stability and versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the condensation of a carbonyl compound, an amine, and a phosphite . The reaction conditions typically require mild temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method accelerates the reaction process and improves yield by using microwave irradiation to enhance the reaction kinetics . The use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation with water or methanol is another efficient method for producing phosphonic acids .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in hydrolysis and transesterification reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed: The major products formed from the reactions of this compound include various phosphonate derivatives, which can be used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds . In biology, it serves as a chelating agent and is used in imaging and diagnostic applications . In medicine, it is explored for its potential as an antiviral and anticancer agent . In industry, it is used in the production of polymers, adhesives, and ion exchange materials .
Mechanism of Action
The mechanism of action of phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester involves its ability to form stable complexes with metal ions and other molecules. This property makes it effective as a chelating agent and allows it to interact with various molecular targets and pathways . The presence of the phosphonic acid group enables it to participate in a range of chemical reactions, contributing to its versatility and effectiveness in different applications .
Comparison with Similar Compounds
Phosphonic acid, (cyclohexylhydroxymethyl)-, dimethyl ester can be compared with other similar compounds such as dimethyl methylphosphonate and aminophosphonates . While all these compounds contain the phosphonic acid group, this compound is unique due to the presence of the cyclohexylhydroxymethyl group, which imparts specific chemical properties and reactivity . Similar compounds include:
- Dimethyl methylphosphonate
- Aminophosphonates
- Bisphosphonates
These compounds share some common features but differ in their specific applications and chemical behavior.
Properties
CAS No. |
191866-50-9 |
---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
cyclohexyl(dimethoxyphosphoryl)methanol |
InChI |
InChI=1S/C9H19O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
OHAZFTZQGWXLJK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1CCCCC1)O)OC |
Origin of Product |
United States |
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